molecular formula C24H21FN2O2 B248984 Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone

Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone

Cat. No. B248984
M. Wt: 388.4 g/mol
InChI Key: PSFDGSYHJKDTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is commonly referred to as BFM and is a white crystalline solid with a molecular weight of 446.51 g/mol.

Scientific Research Applications

BFM has shown promising results in various scientific research applications. It has been used as a fluorescent probe to study the binding of drugs to human serum albumin. BFM has also been used as a ligand to design new metal complexes for catalytic applications. Additionally, BFM has been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of BFM is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. By inhibiting these enzymes, BFM can increase the levels of acetylcholine in the brain, which may have therapeutic effects.
Biochemical and Physiological Effects:
BFM has been shown to have several biochemical and physiological effects. It can increase the activity of certain enzymes, including catalase and superoxide dismutase, which are involved in the body's antioxidant defense mechanisms. BFM has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of several diseases, including cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFM in lab experiments is its high potency and selectivity. It can inhibit specific enzymes at low concentrations, which makes it an ideal tool for studying enzyme kinetics and drug development. However, BFM has some limitations, including its high cost and the need for specialized equipment and reagents for its synthesis. Additionally, BFM can be toxic at high concentrations, which requires strict safety protocols to be followed.

Future Directions

There are several future directions for the research of BFM. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. BFM has been shown to inhibit acetylcholinesterase, which is a target for current Alzheimer's disease drugs. Additionally, BFM may have potential applications in the treatment of cancer, as it has been shown to have anti-inflammatory and antioxidant effects. Further research is needed to explore these potential applications and to better understand the mechanism of action of BFM.
Conclusion:
In conclusion, BFM is a chemical compound that has shown promising results in various scientific research applications. It is a potent inhibitor of certain enzymes and has several biochemical and physiological effects. BFM has advantages and limitations for lab experiments, and there are several future directions for its research. As BFM continues to gain attention in the scientific community, it may have potential applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of BFM is a complex process that involves several steps. The first step is the synthesis of 4-(4-fluorobenzoyl)piperazine, which is then reacted with 4-bromobiphenyl to obtain biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone. This process requires the use of specialized equipment and reagents, and it is essential to follow strict safety protocols.

properties

Product Name

Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

[4-(4-fluorobenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H21FN2O2/c25-22-12-10-21(11-13-22)24(29)27-16-14-26(15-17-27)23(28)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-13H,14-17H2

InChI Key

PSFDGSYHJKDTMC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.